(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a carbamoyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenyl isocyanate with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the prop-2-enoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar ether linkage but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group and an amine functionality.
Ethyl 3-(furan-2-yl)propionate: Shares a propionate moiety but has a furan ring instead of a phenyl group.
Uniqueness
(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[2-[2-(4-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-2-24-16-10-8-15(9-11-16)20-18(21)13-25-17-6-4-3-5-14(17)7-12-19(22)23/h3-12H,2,13H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
DKNKVHMLVGASQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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